molecular formula C11H13N3O B6099382 5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one

5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B6099382
M. Wt: 203.24 g/mol
InChI Key: AXFHCPJIXRLUCI-UHFFFAOYSA-N
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Description

5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. It has been shown to have anxiolytic and antidepressant effects in animal models and has been suggested as a potential treatment for these disorders in humans. This compound has also been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animals.

Mechanism of Action

5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one acts as a selective antagonist of the mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. The activation of mGluR5 has been implicated in various neurological and psychiatric disorders, and this compound is thought to exert its therapeutic effects by blocking the activation of this receptor. This leads to a decrease in the release of glutamate, a neurotransmitter that is involved in various brain functions, including learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate and other neurotransmitters in the brain, which can lead to a decrease in excitatory signaling. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. This suggests that this compound may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one in lab experiments is its selectivity for the mGluR5, which allows for specific targeting of this receptor. This compound has also been shown to have good bioavailability and can easily cross the blood-brain barrier, which is important for its therapeutic potential. However, one limitation of using this compound in lab experiments is its potential off-target effects, as it may interact with other receptors in the brain.

Future Directions

There are several future directions for research on 5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one. One area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects. Another area of interest is its potential use in treating pain, as it has been shown to reduce pain sensitivity in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Conclusion:
In conclusion, this compound is a selective antagonist of the mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Its synthesis method has been well-established, and it has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations. There are several future directions for research on this compound, and further studies are needed to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of 5-methyl-4-[2-(4-pyridinyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one involves the reaction of 4-pyridin-2-ylethylamine with 5-methyl-2,4-dihydro-3H-pyrazol-3-one in the presence of a catalyst such as palladium on carbon. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been well-established and has been used in numerous studies.

properties

IUPAC Name

3-methyl-4-(2-pyridin-4-ylethyl)-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-10(11(15)14-13-8)3-2-9-4-6-12-7-5-9/h4-7,10H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFHCPJIXRLUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1CCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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